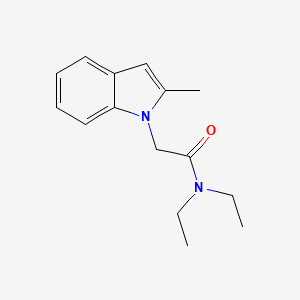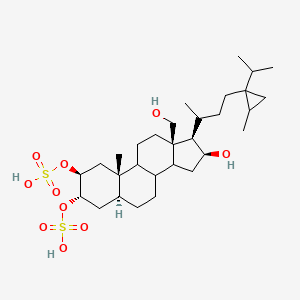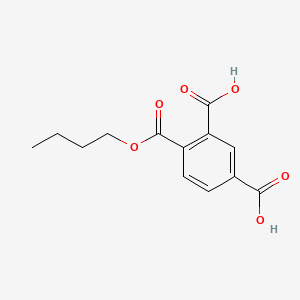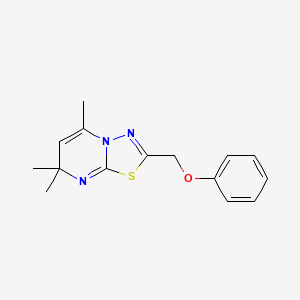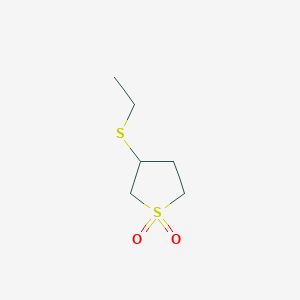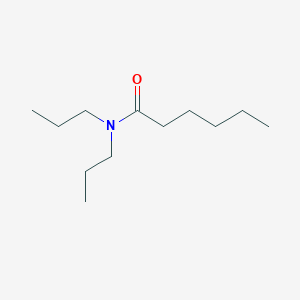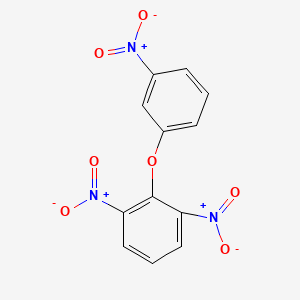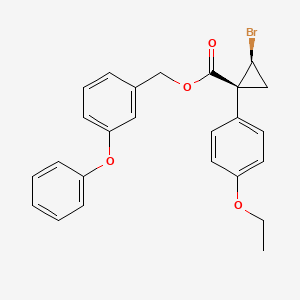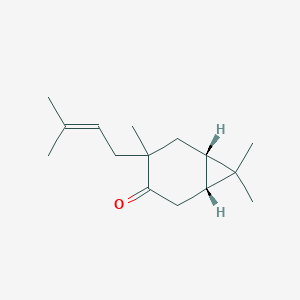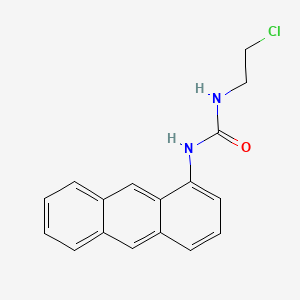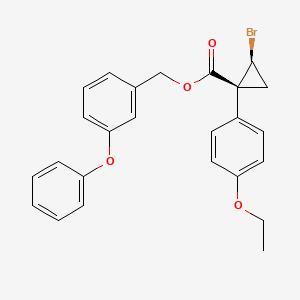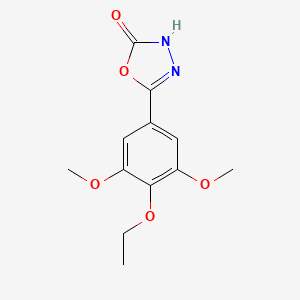
5-(4-Ethoxy-3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Ethoxy-3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2(3H)-one is a synthetic organic compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethoxy-3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2(3H)-one typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes:
Starting Materials: 4-Ethoxy-3,5-dimethoxybenzoic acid and hydrazine hydrate.
Reaction Conditions: The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux conditions.
Cyclization: The intermediate hydrazide undergoes cyclization to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the aromatic substituents, potentially leading to ring-opened products or reduced phenyl derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, especially at positions ortho and para to the existing substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of reduced phenyl derivatives or ring-opened products.
Substitution: Halogenated or alkylated derivatives depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, 5-(4-Ethoxy-3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding sites due to its potential to form stable complexes with biological macromolecules.
Medicine
In medicinal chemistry, derivatives of oxadiazoles are explored for their potential pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound may serve as a lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of 5-(4-Ethoxy-3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2(3H)-one involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The ethoxy and dimethoxy groups can enhance binding affinity and selectivity towards these targets.
類似化合物との比較
Similar Compounds
5-Phenyl-1,3,4-oxadiazol-2(3H)-one: Lacks the ethoxy and dimethoxy substituents, leading to different reactivity and applications.
5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one: Contains a single methoxy group, resulting in different chemical properties.
5-(4-Ethylphenyl)-1,3,4-oxadiazol-2(3H)-one: Substitution with an ethyl group instead of ethoxy and dimethoxy groups.
Uniqueness
The presence of both ethoxy and dimethoxy groups in 5-(4-Ethoxy-3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2(3H)-one imparts unique chemical properties, such as increased solubility and specific reactivity patterns. These features make it distinct from other oxadiazole derivatives and valuable for specialized applications in research and industry.
特性
CAS番号 |
63698-54-4 |
|---|---|
分子式 |
C12H14N2O5 |
分子量 |
266.25 g/mol |
IUPAC名 |
5-(4-ethoxy-3,5-dimethoxyphenyl)-3H-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C12H14N2O5/c1-4-18-10-8(16-2)5-7(6-9(10)17-3)11-13-14-12(15)19-11/h5-6H,4H2,1-3H3,(H,14,15) |
InChIキー |
YDKNUBPLWLNUHK-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=C1OC)C2=NNC(=O)O2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



